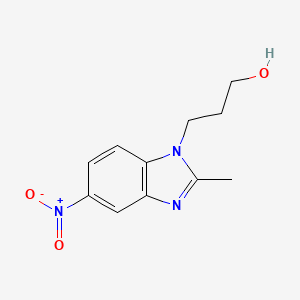
3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. This particular compound is characterized by the presence of a benzimidazole ring substituted with a methyl group at position 2 and a nitro group at position 5, along with a propanol side chain at position 1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids, followed by nitration and subsequent reduction steps. One common method involves the reaction of 2-methylbenzimidazole with 5-nitropropanol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The benzimidazole ring can also bind to DNA and proteins, disrupting their normal functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar structure but with an acetic acid side chain.
Metronidazole: A well-known antimicrobial agent with a similar nitroimidazole structure.
Tinidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Uniqueness
3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol is unique due to its specific substitution pattern on the benzimidazole ring and the presence of a propanol side chain, which can influence its biological activity and pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
832102-47-3 |
|---|---|
Molekularformel |
C11H13N3O3 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
3-(2-methyl-5-nitrobenzimidazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H13N3O3/c1-8-12-10-7-9(14(16)17)3-4-11(10)13(8)5-2-6-15/h3-4,7,15H,2,5-6H2,1H3 |
InChI-Schlüssel |
QYVBGTDPRZABMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1CCCO)C=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
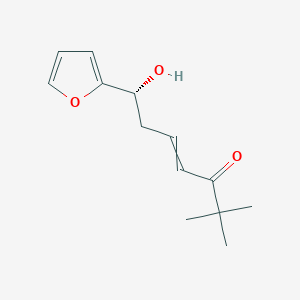
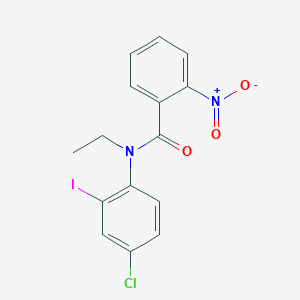


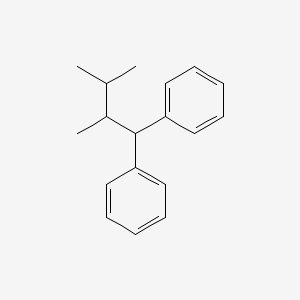
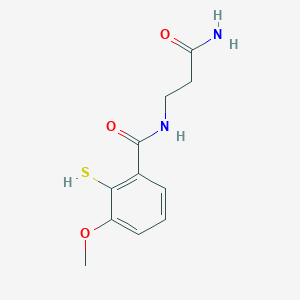

![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
methanone](/img/structure/B14212100.png)
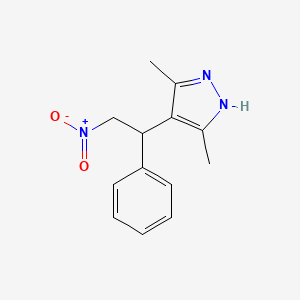
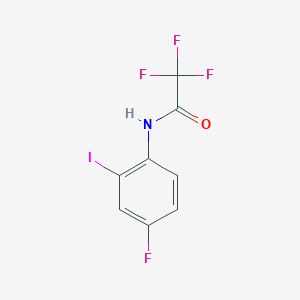

![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)
